Enantioselective Activation of Cytochrome P450 (CYP) System
(S)-Sulindac demonstrates superior activity compared to the (R)-enantiomer in increasing the activity of the cytochrome P450 (CYP) system, a critical factor in predicting drug-drug interactions and metabolic clearance [1].
| Evidence Dimension | Cytochrome P450 (CYP) System Activation |
|---|---|
| Target Compound Data | Increases P450 system activity better than (R)-sulindac [1] |
| Comparator Or Baseline | (R)-sulindac |
| Quantified Difference | Superior activation (qualitative observation) |
| Conditions | In vitro microsomal assays with rat liver microsomes |
Why This Matters
This stereospecific effect on metabolic enzymes is essential for researchers studying drug metabolism, CYP induction, and potential drug-drug interactions, as using a racemic mixture would confound results.
- [1] National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: SULINDAC, TRANS-(S)-. Retrieved from https://inxight.ncats.io/drug/RM8X801977. View Source
